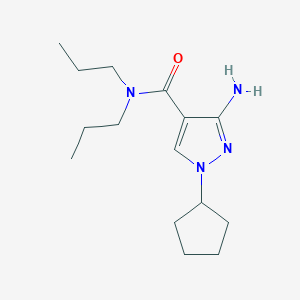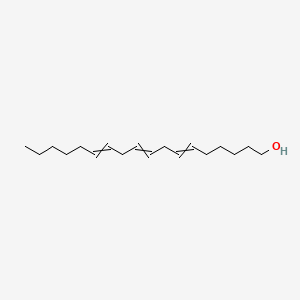
Octadeca-6,9,12-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-6,9,12-trien-1-ol: is a long-chain fatty alcohol with the molecular formula C18H32O It is characterized by three double bonds located at positions 6, 9, and 12γ-Linolenyl alcohol and is a derivative of linolenic acid. It is commonly found in various natural sources, including plant oils and animal tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Linolenic Acid: One common method for synthesizing octadeca-6,9,12-trien-1-ol involves the reduction of linolenic acid.
Hydrogenation: Another method involves the partial hydrogenation of linolenic acid esters, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes, where linolenic acid or its esters are subjected to controlled hydrogenation conditions to achieve the desired level of reduction without saturating the double bonds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadeca-6,9,12-trien-1-ol can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group, to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Acid chlorides, Alcohols, Bases
Major Products:
Oxidation: Octadeca-6,9,12-trienal, Octadeca-6,9,12-trienoic acid
Reduction: Octadecan-1-ol
Substitution: Esters, Ethers
Scientific Research Applications
Chemistry: Octadeca-6,9,12-trien-1-ol is used as a precursor in the synthesis of various complex organic molecules. It serves as a building block for the production of polymers and surfactants .
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in the synthesis of bioactive lipids that play a role in signaling pathways .
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its role in treating conditions such as psoriasis and other inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of lubricants, coatings, and plasticizers. Its unique chemical properties make it valuable in the formulation of high-performance materials .
Mechanism of Action
The mechanism of action of octadeca-6,9,12-trien-1-ol involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Octadeca-9,12-dien-1-ol: This compound has two double bonds at positions 9 and 12.
Octadeca-9,12,15-trien-1-ol: This compound has three double bonds at positions 9, 12, and 15.
Uniqueness: Octadeca-6,9,12-trien-1-ol is unique due to the specific positioning of its double bonds, which imparts distinct chemical and biological properties. Its ability to modulate membrane fluidity and its antioxidant activity set it apart from other similar compounds .
Properties
CAS No. |
56630-94-5 |
|---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
octadeca-6,9,12-trien-1-ol |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3 |
InChI Key |
WFYSUQMCIPGKKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


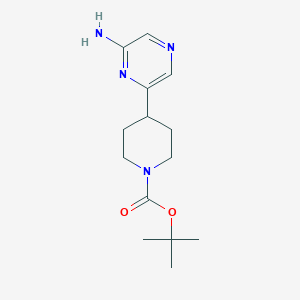

![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733030.png)

![O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine](/img/structure/B11733039.png)
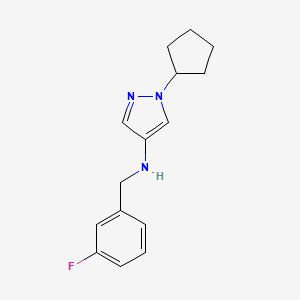
![4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11733063.png)
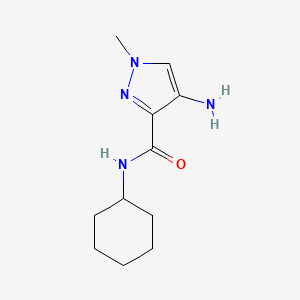
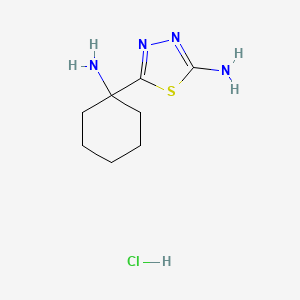
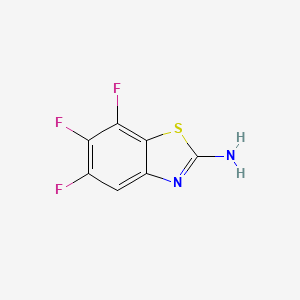
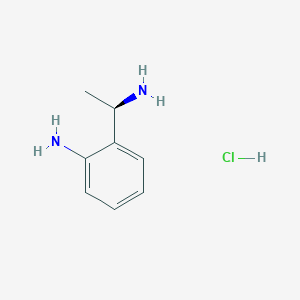
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733109.png)
![2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B11733110.png)
